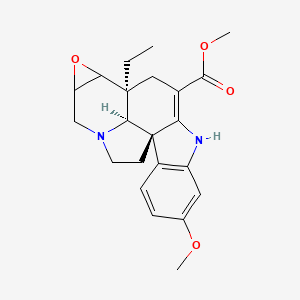

Lochnerinine

Description

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (1R,12S,20R)-12-ethyl-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2(7),3,5,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-21-10-13(19(25)27-3)17-22(14-6-5-12(26-2)9-15(14)23-17)7-8-24(20(21)22)11-16-18(21)28-16/h5-6,9,16,18,20,23H,4,7-8,10-11H2,1-3H3/t16?,18?,20-,21+,22-/m0/s1 |

InChI Key |

YKTXUUJZENEUGL-MKHRZCKRSA-N |

SMILES |

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Lochnerinine has shown promising results in preclinical studies as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of apoptotic signaling pathways. For instance, one study demonstrated that this compound derivatives exhibited significant inhibitory effects on several cancer cell lines, including those resistant to conventional therapies .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.0 | Apoptosis induction |

| MDA-MB-231 (Breast) | 2.7 | Cell cycle arrest |

| HCT-116 (Colon) | 3.9 | Mitochondrial pathway |

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents . The structure-activity relationship analysis suggests that modifications to the this compound scaffold could enhance its antimicrobial potency.

Pharmacological Insights

This compound's pharmacological profile includes anti-inflammatory and antioxidant properties. These effects are particularly relevant in treating conditions characterized by oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders . The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent in these areas.

Biochemical Research Applications

The biosynthetic pathways leading to this compound production have been explored to engineer microbial systems for the sustainable production of this compound. By utilizing genetically modified yeast strains that express the necessary enzymes, researchers have successfully reconstituted the biosynthetic pathway of this compound, paving the way for large-scale production and further investigation into its derivatives .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines, demonstrating a significant reduction in cell viability at low concentrations. The research highlighted the compound's potential as a lead structure for developing novel anticancer drugs.

- Antimicrobial Activity : In vitro tests showed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant bacterial infections.

Preparation Methods

Key Steps in Natural Extraction

-

Methanol Extraction :

-

Chromatographic Purification :

-

Silica Gel Column Chromatography : Separation using gradients of chloroform/methanol or ethyl acetate.

-

Reversed-Phase C18 Medium-Pressure Liquid Chromatography (MPLC) : Elution with methanol/water gradients (e.g., 1:1 → 1:0).

-

Semipreparative HPLC : Final purification using Waters XBridge C18 columns (e.g., 70% CH3CN/H2O).

-

Challenges in Natural Extraction

-

Low abundance in plant tissues requires large quantities of raw material.

-

Co-elution with structurally similar alkaloids (e.g., lochnericine, tabersonine) necessitates high-resolution chromatography.

Biosynthetic Pathway Engineering

This compound biosynthesis involves enzymatic modifications of tabersonine, a precursor alkaloid. Key enzymes include cytochrome P450s and acyltransferases.

Enzymatic Conversion Pathway

-

Tabersonine to Lochnericine :

-

Lochnericine to this compound :

Metabolic Engineering Approaches

-

Hairy Root Cultures : C. roseus hairy roots overexpressing TEX1/TEX2 and TAT enhance lochnericine/lochnerinine production.

-

Elicitation : Methyl jasmonate (MeJA) treatment boosts alkaloid biosynthesis in cell cultures.

Chemical Synthesis

While less documented, chemical synthesis routes may involve functional group transformations of lochnericine.

Proposed Synthetic Pathway

-

Epoxidation : Introduce C6,C7-epoxide via oxidation of tabersonine (using peracids or enzymatic methods).

-

Hydroxylation : Introduce C11-hydroxyl group via regioselective oxidation (e.g., using cytochrome P450 mimics).

-

Acetylation : Acetylate C19-hydroxyl group using acetic anhydride or acetyl-CoA analogs.

Challenges in Chemical Synthesis

-

Steric hindrance at C11 complicates hydroxylation.

-

Low yields due to competing side reactions (e.g., epoxide ring opening).

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Natural Extraction | High purity, direct isolation | Low yield, labor-intensive |

| Biosynthetic | Scalable, tailored modifications | Requires enzyme optimization |

| Chemical Synthesis | Precise structural control | Complex stereoselectivity |

Q & A

Basic Research Questions

Q1: What are the validated methods for isolating Lochnerinine from natural sources, and how can researchers optimize yield and purity?

Answer:

Isolation protocols typically involve solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or preparative HPLC. Key steps include:

- Purity validation : Use TLC/HPLC with reference standards .

- Yield optimization : Fractional crystallization or gradient elution in CC to reduce co-elution of structurally similar alkaloids.

- Documentation : Follow NIH guidelines for reporting experimental conditions (e.g., solvent ratios, temperature) to ensure reproducibility .

Q2: How can researchers confirm the structural identity of this compound using spectroscopic data?

Answer:

Combine multimodal spectroscopic analysis :

- NMR : Compare - and -NMR shifts with literature data.

- Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS) and fragmentation patterns.

- X-ray crystallography : Resolve ambiguous stereochemistry.

Ensure raw spectral data is archived in supplementary materials, as per journal guidelines .

Q3: What in vitro assays are appropriate for preliminary bioactivity screening of this compound?

Answer:

Standard assays include:

| Assay Type | Application | Validation Criteria |

|---|---|---|

| Cytotoxicity (MTT) | Anticancer potential | IC values vs. positive controls |

| Antimicrobial (MIC) | Antibacterial/fungal activity | Zone of inhibition measurements |

| Enzyme inhibition | Target-specific activity (e.g., kinases) | Kinetic parameters (K, V) |

| Use triplicate experiments and statistical analysis (e.g., ANOVA) to minimize variability . |

Advanced Research Questions

Q4: How should researchers address contradictions in reported bioactivity data for this compound across studies?

Answer:

Systematic approaches include:

- Meta-analysis : Compare experimental conditions (e.g., cell lines, solvent systems) using PRISMA guidelines .

- Dose-response reevaluation : Test conflicting results under standardized protocols .

- Mechanistic studies : Use omics (proteomics/metabolomics) to identify off-target effects or synergies .

Q5: What strategies optimize the total synthesis of this compound while minimizing stereochemical uncertainties?

Answer:

- Retrosynthetic analysis : Prioritize chiral pool strategies using commercially available enantiopure precursors.

- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) for stereocenter formation.

- In-line analytics : Use FTIR/Raman spectroscopy to monitor reaction intermediates .

Publish synthetic routes with detailed stereochemical assignments in supporting information .

Q6: How can in vivo pharmacokinetic studies of this compound be designed to reconcile discrepancies between animal models and human trials?

Answer:

- Interspecies scaling : Adjust dosages based on allometric principles (body surface area/metabolic rate).

- Toxicokinetic profiling : Measure plasma half-life, bioavailability, and metabolite identification across species.

- Ethical compliance : Follow institutional guidelines for animal welfare and human subject protocols .

Methodological and Ethical Considerations

Q7: What interdisciplinary approaches enhance the translational potential of this compound research?

Answer:

- Collaborative frameworks : Partner with pharmacologists for ADME studies and clinicians for Phase 0 trials.

- Computational modeling : Use molecular docking to predict target interactions and toxicity .

- Data sharing : Deposit raw datasets in public repositories (e.g., ChEMBL) to foster reproducibility .

Q8: How should researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma)?

Answer:

Follow ICH Q2(R1) guidelines:

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | R ≥ 0.995 |

| LOD/LOQ | Signal-to-noise ratio ≥ 3/10 |

| Precision (RSD) | Intra-day/inter-day ≤ 5% |

| Include recovery studies using spiked samples to confirm accuracy . |

Q9: What ethical considerations apply to ethnopharmacological studies involving this compound-containing plants?

Answer:

- Prior informed consent : Required for fieldwork involving indigenous knowledge .

- Benefit-sharing agreements : Align with Nagoya Protocol for genetic resource use .

- Ecological sustainability : Assess plant conservation status to prevent overharvesting .

Literature and Data Management

Q10: How can systematic reviews identify gaps in this compound research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.